molecular formula C23H25BrN2O3 B3438163 ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B3438163
M. Wt: 457.4 g/mol
InChI Key: FKAVNQSRRWODIF-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

    Hydroxylation: The hydroxyl group at the 5th position can be introduced via selective oxidation reactions.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Piperidine Substitution: The piperidine moiety is attached via nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps for higher yields and purity, using advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways . The presence of the bromine and hydroxyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activity and applications

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-2-29-23(28)22-17-13-21(27)18(24)14-19(17)26(16-9-5-3-6-10-16)20(22)15-25-11-7-4-8-12-25/h3,5-6,9-10,13-14,27H,2,4,7-8,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAVNQSRRWODIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-BROMO-5-HYDROXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

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